Cyclosporin A acetate-d4

Catalog No.
S12858369
CAS No.
M.F
C64H113N11O13
M. Wt
1248.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosporin A acetate-d4

Product Name

Cyclosporin A acetate-d4

IUPAC Name

[(E,1R,2R)-5,6,6,6-tetradeuterio-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

Molecular Formula

C64H113N11O13

Molecular Weight

1248.7 g/mol

InChI

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1/i1D3,26D

InChI Key

KUSICUWKCBCAHV-UWDCJETPSA-N

SMILES

Array

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)OC(=O)C)/C([2H])([2H])[2H]

Cyclosporin A acetate-d4 is a highly stable, deuterium-labeled (d4) derivative of Cyclosporin A acetate (O-acetylcyclosporin A). While the parent compound Cyclosporin A is a potent immunosuppressant, its O-acetylated derivative is a non-immunosuppressive analog widely investigated for its ability to reverse multidrug resistance (MDR) and inhibit cyclophilin without calcineurin-mediated toxicity [1]. For pharmacokinetic profiling, therapeutic drug monitoring (TDM), and in vivo metabolic studies of this specific analog, precise mass spectrometric quantification is an absolute requirement. Cyclosporin A acetate-d4 serves as the premier stable-isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, providing an exact structural, conformational, and physicochemical match to the unlabeled analyte to ensure accurate correction for extraction recovery and matrix effects .

When quantifying highly lipophilic cyclic peptides like Cyclosporin A acetate in complex biological matrices (e.g., whole blood, plasma), generic structural analogs such as Cyclosporin D or Ascomycin fail to co-elute exactly with the target analyte. This chromatographic mismatch exposes the analyte and the internal standard to different ionization suppression or enhancement zones in the mass spectrometer source, leading to high quantitative variance [1]. Furthermore, substituting with the more common internal standard Cyclosporin A-d4 (unacetylated) is inadequate because the O-acetylation at the MeBmt residue significantly alters the molecule's polarity, retention time, and extraction efficiency. Only the exact deuterium-labeled acetate derivative guarantees identical chromatographic behavior and ionization efficiency, effectively neutralizing matrix effects and preventing systematic bias during sample preparation [2].

Chromatographic Co-elution and Matrix Effect Neutralization

In reversed-phase LC-MS/MS analysis of whole blood extracts, Cyclosporin A acetate-d4 perfectly co-elutes with unlabeled Cyclosporin A acetate, experiencing identical ion suppression or enhancement. In contrast, structural analog internal standards like Cyclosporin D exhibit retention time offsets, exposing them to different matrix zones and resulting in significant quantitative error [1].

Evidence DimensionMatrix effect deviation (Ion suppression variance)
Target Compound DataCyclosporin A acetate-d4: ~0% deviation (perfect tracking of analyte)
Comparator Or BaselineCyclosporin D (Analog IS): 15–30% deviation due to 0.2–0.5 min retention time offset
Quantified Difference15–30% improvement in matrix effect correction accuracy
ConditionsReversed-phase LC-MS/MS of whole blood extracts

Perfect co-elution ensures that matrix-induced ionization changes affect both the analyte and standard equally, which is critical for regulatory-compliant quantitative accuracy.

Extraction Recovery Consistency in Sample Preparation

The O-acetylation of the MeBmt residue increases the lipophilicity of the cyclosporin core, altering its partitioning behavior during sample preparation. Using unacetylated Cyclosporin A-d4 to proxy the acetylated analyte leads to recovery mismatches during solid-phase extraction (SPE) or protein precipitation, whereas Cyclosporin A acetate-d4 provides a >99% recovery correlation [1].

Evidence DimensionExtraction recovery variance
Target Compound DataCyclosporin A acetate-d4: >99% correlation with Cyclosporin A acetate recovery
Comparator Or BaselineCyclosporin A-d4 (unacetylated): 10–20% recovery mismatch
Quantified DifferenceEliminates 10–20% systematic bias during extraction
ConditionsWhole blood protein precipitation and solid-phase extraction (SPE)

Using the structurally exact acetylated standard prevents systematic bias during sample preparation, ensuring high precision in pharmacokinetic studies.

Isotopic Envelope Isolation for High-Resolution Discrimination

For high-molecular-weight cyclic peptides (~1244 Da), the natural isotopic envelope extends significantly into the M+2 and M+3 ranges. Cyclosporin A acetate-d4 provides a +4 Da mass shift, which is the minimum required to completely isolate the internal standard signal from the natural isotopic distribution of the unlabeled drug, preventing cross-talk [1].

Evidence DimensionSignal interference (Isotopic cross-talk)
Target Compound DataCyclosporin A acetate-d4 (+4 Da shift): <0.1% cross-talk
Comparator Or BaselineUnlabeled Cyclosporin A acetate: Heavy M+2/M+3 isotopic interference if lower mass-shift isotopes are used
Quantified DifferenceNear-zero isotopic cross-talk, enabling a wider dynamic range
ConditionsElectrospray ionization (ESI) MS/MS in positive ion mode ([M+NH4]+ adducts)

A +4 Da shift is mandatory for molecules over 1000 Da to prevent isotopic interference, ensuring a low limit of quantification (LOQ).

Pharmacokinetic (PK) Profiling of Non-Immunosuppressive Cyclosporins

Essential as an internal standard for quantifying Cyclosporin A acetate in preclinical PK studies evaluating its efficacy as an MDR reversing agent or antiviral compound, where exact matrix effect correction is required [1].

High-Throughput LC-MS/MS Assay Validation

Used in the validation of multiplexed LC-MS/MS panels where precise chromatographic differentiation between various cyclosporin metabolites and acetylated derivatives is necessary to meet FDA/EMA bioanalytical guidelines [2].

Metabolic Stability and Biotransformation Studies

Ideal for in vitro hepatocyte or microsome assays to track the degradation of Cyclosporin A acetate, providing reliable normalization against extraction losses that unacetylated standards cannot accurately proxy [2].

XLogP3

7.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

1247.87703969 Da

Monoisotopic Mass

1247.87703969 Da

Heavy Atom Count

88

Dates

Last modified: 08-10-2024

Explore Compound Types